molecular formula C20H16N2OS B5789696 N-(4-methylphenyl)phenothiazine-10-carboxamide CAS No. 432510-15-1

N-(4-methylphenyl)phenothiazine-10-carboxamide

Cat. No.: B5789696
CAS No.: 432510-15-1
M. Wt: 332.4 g/mol
InChI Key: AGRMZLFVKVZKOP-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)phenothiazine-10-carboxamide is a synthetic phenothiazine derivative of significant interest in medicinal chemistry research for developing new antimicrobial agents . Phenothiazines are a class of compounds known for their versatile biological activities, which include antipsychotic, antiemetic, and antibacterial effects . The core 10H-phenothiazine structure is a tricyclic system containing nitrogen and sulfur, and modifications at the N-10 position, such as the introduction of a carboxamide group, are a common strategy to fine-tune biological properties and explore new therapeutic applications . Recent scientific investigations highlight the potential of novel phenothiazine derivatives, including carboxamides, as promising candidates in the fight against antibiotic resistance . Such compounds have demonstrated potent in vitro growth inhibition against clinically relevant bacterial strains like Staphylococcus aureus . The research value of this compound lies in its use as a key intermediate or target molecule for synthesizing new chemical entities, particularly N-Mannich bases, which have shown enhanced antibacterial activity and high binding affinities in molecular docking studies with target proteins . Beyond antimicrobial applications, phenothiazine-based compounds are actively researched in oncology for their multifaceted mechanisms of action, which can include induction of apoptosis, modulation of key signaling pathways (e.g., PI3K/Akt, MAPK/ERK), and inhibition of angiogenesis . Researchers value this compound for probing structure-activity relationships (SAR) and developing novel hybrid molecules or heterodimers that combine the phenothiazine pharmacophore with other active fragments to create multi-targeting agents . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methylphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-10-12-15(13-11-14)21-20(23)22-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)22/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRMZLFVKVZKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432510-15-1
Record name N-(4-Methylphenyl)phenothiazine-10-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432510151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-METHYLPHENYL)PHENOTHIAZINE-10-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT24YMB3D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)phenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-methylphenyl)phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)phenothiazine-10-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

N-(1-Phenylethyl)phenothiazine-10-carboxamide (): Differs in the substitution of the amide nitrogen (1-phenylethyl vs. 4-methylphenyl). Molecular weight: 346.45 g/mol.

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (): Features an ethynyl-linked 4-nitrophenyl group instead of a carboxamide. Crystal structure: Triclinic system (space group P1, Z = 2) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å .

Phenothiazine-based benzhydroxamic acids (): Ethyl benzoate groups attached via methylene bridges, designed as HDAC inhibitors.

N-Mannich base phenothiazine sulfonamides (): Sulfonamide derivatives with aminoalkyl substituents, synthesized via Mannich reactions.

Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Biological Activity
N-(4-Methylphenyl)phenothiazine-10-carboxamide* C₂₀H₁₆N₂OS ~332.42 (calculated) 4-Methylphenyl carboxamide N/A Not reported (inferred potential HDAC/anti-inflammatory)
N-(1-Phenylethyl)phenothiazine-10-carboxamide C₂₁H₁₈N₂OS 346.45 1-Phenylethyl carboxamide N/A Not reported
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine C₂₀H₁₂N₂O₂S 344.39 4-Nitrophenyl ethynyl N/A Structural studies only
Methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate (20) C₂₂H₁₉NO₂S 385.46 Ethyl benzoate N/A HDAC inhibition (IC₅₀ ~0.1 μM)

Pharmacological and Chemical Properties

  • Biological Activity: Phenothiazine carboxamides are less studied than sulfonamides or hydroxamic acids. However, benzhydroxamic acids () show potent HDAC inhibition (IC₅₀ ~0.1 μM), suggesting carboxamides may share similar mechanisms if properly functionalized.

Crystallographic and Spectroscopic Data

  • Crystal Structures: 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine () exhibits a planar phenothiazine core with a dihedral angle of 15.2° between the tricyclic system and the nitrophenyl group, influencing π-π stacking interactions.
  • NMR Trends: In 10-(4'-fluorobenzyl)phenothiazines (), aromatic protons resonate at δ 6.8–7.3 ppm, while carboxamide protons in analogs (e.g., ) typically appear at δ 7.5–8.0 ppm due to deshielding effects.

Biological Activity

N-(4-methylphenyl)phenothiazine-10-carboxamide is a derivative of phenothiazine, a compound with significant biological activity that has been extensively studied for its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a phenothiazine core, which consists of a sulfur atom and a nitrogen atom within a three-ring structure. The specific chemical formula is C15H14N2OSC_{15}H_{14}N_2OS.

Synthesis Methods:
The synthesis of phenothiazine derivatives typically involves several steps:

  • Formation of the phenothiazine core through cyclization reactions.
  • Introduction of the carboxamide group via acylation reactions.
  • Substitution at the 4-position of the phenyl ring to yield this compound.

Biological Activity

This compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology:

  • Anticancer Activity: Several studies have demonstrated that phenothiazine derivatives possess cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can induce apoptosis in liver cancer cells (Hep3B and SkHep1) while exhibiting lower toxicity in zebrafish models .
  • Cholinergic Modulation: Phenothiazines are known to modulate cholinergic signaling by interacting with acetylcholinesterase (AChE). This compound has been shown to inhibit AChE activity, which may contribute to its anticancer effects by altering acetylcholine levels in cancerous tissues .
  • Neurotransmitter Interaction: This compound also affects dopaminergic and serotonergic signaling pathways, which are crucial for neuropsychiatric disorders. Its ability to modulate neurotransmitter activities positions it as a potential candidate for treating conditions like schizophrenia and depression .

In Vitro Studies

A significant study evaluated the cytotoxicity of various phenothiazine derivatives, including this compound, against liver cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity with IC50 values comparable to established chemotherapeutics .

CompoundIC50 (Hep3B)IC50 (SkHep1)Toxicity in Zebrafish
This compound5.97 µM0.26 µMLow
Fluphenazine0.05 µM0.01 µMModerate
Chlorpromazine0.10 µM0.05 µMHigh

In Vivo Studies

In vivo testing using zebrafish embryos demonstrated that this compound had low toxicity while effectively modulating cholinesterase activity, suggesting its potential for further development as an anticancer agent with neuroprotective properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(4-methylphenyl)phenothiazine-10-carboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from phenothiazine derivatives. A common approach includes:

Core functionalization : Introducing the carboxamide group at the 10-position via condensation reactions, such as coupling phenothiazine-10-carbonyl chloride with 4-methylaniline under anhydrous conditions .

Optimization : Yield improvements (e.g., 65–75%) are achieved by controlling temperature (0–5°C for exothermic steps) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

  • Key Considerations : Solvent choice (e.g., dichloromethane vs. THF) and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) significantly influence purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are recommended for structural validation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent placement (e.g., methyl group at 4-position: δ ~2.3 ppm for CH₃; carboxamide carbonyl at ~168 ppm) .
  • FT-IR : Carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 347.12 for C₂₁H₁₈N₂OS) .

Advanced Research Questions

Q. How does the 4-methylphenyl substitution influence antioxidant activity compared to other N-aryl derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The 4-methyl group enhances lipophilicity, improving membrane permeability. Comparative studies show:
SubstituentIC₅₀ (DPPH assay, μM)LogP
4-Methyl12.3 ± 1.23.8
4-Nitro28.7 ± 2.12.9
3,5-Dimethyl9.8 ± 0.94.2
  • Mechanistic Insight : Methyl groups stabilize radical intermediates via hyperconjugation, while electron-withdrawing groups (e.g., nitro) reduce activity .

Q. What crystallographic strategies resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer :

  • X-ray Diffraction : Use SHELXL for refinement (e.g., triclinic system, P1 space group) to resolve torsional angles (e.g., phenothiazine ring puckering at ~15°). Key parameters:
ParameterValue
Unit cell (Å)a=8.19, b=8.24, c=12.81
Dihedral angle81.6° (α), 81.4° (β)
  • Data Interpretation : Compare with analogues (e.g., 10-[(4-nitrophenyl)ethynyl] derivatives) to assess steric effects from the 4-methyl group .

Q. How can contradictory biological data (e.g., cytotoxicity vs. neuroprotective effects) be reconciled in phenothiazine carboxamides?

  • Methodological Answer :

  • Dose-Dependent Studies : At low concentrations (1–10 μM), the compound exhibits neuroprotection via ROS scavenging (EC₅₀ = 8.2 μM in SH-SY5Y cells). At higher doses (>50 μM), cytotoxicity arises from mitochondrial membrane depolarization .
  • Experimental Design : Use orthogonal assays (e.g., MTT for viability, JC-1 staining for apoptosis) to differentiate mechanisms .

Methodological Notes

  • Software Citations : SHELX programs (e.g., SHELXL for refinement) should be cited as in crystallographic studies.
  • Advanced Tools : Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets like Keap1-Nrf2 for antioxidant activity .

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